molecular formula C11H13IO B2627113 1-(Cyclopentyloxy)-4-iodobenzene CAS No. 156575-20-1

1-(Cyclopentyloxy)-4-iodobenzene

Cat. No.: B2627113
CAS No.: 156575-20-1
M. Wt: 288.128
InChI Key: FWCPJYISPKFKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopentyloxy)-4-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a cyclopentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopentyloxy)-4-iodobenzene can be synthesized through a series of organic reactions. One common method involves the iodination of 1-(Cyclopentyloxy)benzene using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentyloxy)-4-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the benzene ring.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

    Substitution Reactions: Various substituted benzene derivatives.

    Oxidation and Reduction Reactions: Altered benzene ring structures with different functional groups.

    Coupling Reactions: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

1-(Cyclopentyloxy)-4-iodobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Cyclopentyloxy)-4-iodobenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the iodine atom facilitates the formation of new carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

    1-(Cyclopentyloxy)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine.

    1-(Cyclopentyloxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of iodine.

    1-(Cyclopentyloxy)-4-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 1-(Cyclopentyloxy)-4-iodobenzene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property makes it particularly useful in certain types of chemical reactions, such as cross-coupling reactions, where the iodine atom’s reactivity can be advantageous.

Properties

IUPAC Name

1-cyclopentyloxy-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCPJYISPKFKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156575-20-1
Record name 1-(cyclopentyloxy)-4-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.